molecular formula C9H5F2NO B157267 3-(2,5-Difluorophenyl)-3-oxopropanenitrile CAS No. 71682-96-7

3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B157267
CAS No.: 71682-96-7
M. Wt: 181.14 g/mol
InChI Key: MRKQEVHBBWQIAD-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a nitrile and a ketone functional group

Preparation Methods

The synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction under basic conditions. This reaction typically involves the condensation of a suitable acetophenone, such as 2,5-difluoroacetophenone, with a nitrile compound in the presence of a base like sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2,5-Difluorophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like MnO2, reducing agents like LiAlH4, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,5-Difluorophenyl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,5-Difluorophenyl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may inhibit key enzymes and pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

3-(2,5-Difluorophenyl)-3-oxopropanenitrile can be compared with other similar compounds, such as:

  • 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
  • 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of different substituents can significantly impact their chemical reactivity and biological activities .

Properties

IUPAC Name

3-(2,5-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKQEVHBBWQIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501811
Record name 3-(2,5-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71682-96-7
Record name 3-(2,5-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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